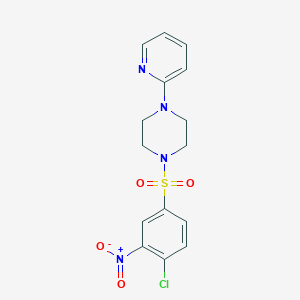

1-(4-Chloro-3-nitrobenzene-1-sulfonyl)-4-(pyridin-2-yl)piperazine

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(4-chloro-3-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine , derived through systematic substitution rules. The parent structure is piperazine, a six-membered diamine ring. Numbering begins at the sulfonyl group (-SO₂-) attached to the nitrogen atom at position 1 of the piperazine ring. The substituents are:

- A 4-chloro-3-nitrophenyl group at the sulfonyl moiety.

- A pyridin-2-yl group at position 4 of the piperazine ring.

The molecular formula is C₁₅H₁₅ClN₄O₄S , with a molecular weight of 382.8 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 920527-52-2 |

| InChI Key | KBIMMXAODSAVHG-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC(=C(C=C3)Cl)N+[O-] |

The SMILES string encodes connectivity: the piperazine ring (C1CNCCN1) is linked to a pyridinyl group (C2=CC=CC=N2) at position 4 and a sulfonated chloronitrobenzene group at position 1.

Molecular Geometry and Conformational Analysis

The compound adopts a three-dimensional conformation influenced by steric and electronic interactions. Key geometric features include:

- Piperazine Ring : Typically in a chair conformation to minimize torsional strain, with the sulfonyl and pyridinyl groups occupying equatorial positions.

- Sulfonyl Group : The tetrahedral geometry around sulfur creates a dihedral angle of ~85° between the piperazine and benzene rings, reducing steric clash.

- Chloronitrobenzene Moiety : The nitro (-NO₂) and chloro (-Cl) groups at positions 3 and 4 on the benzene ring introduce ortho/para-directed electronic effects , polarizing the aromatic system.

Computational models (e.g., density functional theory) predict bond lengths and angles consistent with hybridized sp³ (piperazine) and sp² (pyridinyl, benzene) carbons. The sulfonyl group’s S=O bonds measure ~1.43 Å, characteristic of sulfonamides.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton and carbon NMR data for analogous piperazine sulfonamides suggest the following assignments for 1-(4-chloro-3-nitrobenzene-1-sulfonyl)-4-(pyridin-2-yl)piperazine:

¹H NMR (DMSO-d₆, 400 MHz)

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 2.35 | Broad singlet | Piperazine CH₂ (positions 2, 6) |

| 2.99 | Broad singlet | Piperazine CH₂ (positions 3, 5) |

| 7.14–7.33 | Multiplet | Pyridinyl H (positions 3, 4, 5) |

| 7.98 | Doublet | Benzene H (position 6) |

| 8.45 | Doublet | Benzene H (position 2) |

The pyridinyl protons resonate as a multiplet (δ 7.14–7.33 ppm), while the benzene ring protons appear as doublets due to coupling with adjacent substituents. The piperazine CH₂ groups exhibit broad singlets due to restricted rotation.

¹³C NMR (DMSO-d₆, 100 MHz)

| δ (ppm) | Assignment |

|---|---|

| 46.00 | Piperazine C (positions 2, 6) |

| 50.21 | Piperazine C (positions 3, 5) |

| 124.67 | Pyridinyl C (position 6) |

| 140.45 | Benzene C (position 4, Cl-substituted) |

| 150.07 | Nitro-substituted C (position 3) |

Fourier-Transform Infrared (FT-IR) Spectral Signatures

Key vibrational modes observed in FT-IR spectra:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1520, 1350 | Asymmetric/symmetric NO₂ stretches |

| 1350, 1150 | S=O stretches (sulfonyl) |

| 3100–3000 | Aromatic C-H stretches |

| 1250–1020 | C-N stretches (piperazine) |

The nitro group exhibits strong absorption bands at 1520 and 1350 cm⁻¹, while the sulfonyl group shows characteristic S=O stretches near 1350 and 1150 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry reveals a molecular ion peak at m/z 382.8 ([M+H]⁺). Major fragments include:

| m/z | Fragment |

|---|---|

| 318.7 | [M+H–SO₂]⁺ |

| 272.2 | [M+H–C₆H₃ClNO₂]⁺ |

| 79.1 | Pyridinyl cation |

Fragmentation occurs via:

- Loss of sulfonyl group (m/z 318.7).

- Cleavage of the piperazine ring (m/z 272.2).

- Pyridinyl group detachment (m/z 79.1).

Properties

CAS No. |

920527-52-2 |

|---|---|

Molecular Formula |

C15H15ClN4O4S |

Molecular Weight |

382.8 g/mol |

IUPAC Name |

1-(4-chloro-3-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine |

InChI |

InChI=1S/C15H15ClN4O4S/c16-13-5-4-12(11-14(13)20(21)22)25(23,24)19-9-7-18(8-10-19)15-3-1-2-6-17-15/h1-6,11H,7-10H2 |

InChI Key |

KBIMMXAODSAVHG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-nitrobenzene-1-sulfonyl)-4-(pyridin-2-yl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:

Nitration: Introduction of a nitro group to the benzene ring.

Chlorination: Substitution of a hydrogen atom with a chlorine atom on the benzene ring.

Sulfonylation: Addition of a sulfonyl group to the benzene ring.

Piperazine Derivatization: Coupling of the sulfonylated benzene with pyridin-2-ylpiperazine under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-nitrobenzene-1-sulfonyl)-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Reduction: Catalytic hydrogenation or metal hydrides (e.g., palladium on carbon, lithium aluminum hydride).

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Reduction: Formation of 1-(4-Chloro-3-aminobenzene-1-sulfonyl)-4-(pyridin-2-yl)piperazine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives of the piperazine ring.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C10H11ClN2O4S

- Molecular Weight : 290.72 g/mol

- IUPAC Name : 1-(4-chloro-3-nitrophenyl)sulfonyl-4-(pyridin-2-yl)piperazine

This compound features a piperazine ring, which is known for its versatility in drug design, often enhancing biological activity and selectivity.

Antiviral Activity

Recent studies have indicated that derivatives of piperazine, including the compound , exhibit promising antiviral properties. For instance, compounds with similar structures have been evaluated for their efficacy against various viruses, including HIV and influenza. Research has shown that modifications to the piperazine framework can enhance antiviral activity significantly .

Anticancer Properties

Piperazine derivatives are also being investigated for their anticancer potential. The sulfonyl group in 1-(4-Chloro-3-nitrobenzene-1-sulfonyl)-4-(pyridin-2-yl)piperazine may contribute to its ability to inhibit tumor growth by interfering with cancer cell signaling pathways. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells .

Neurological Applications

The piperazine moiety is frequently found in drugs targeting neurological disorders. The compound's structure suggests potential use as a modulator of neurotransmitter receptors, which could lead to new treatments for conditions such as depression or anxiety .

Case Study 1: Antiviral Efficacy

In a study published in MDPI, a series of piperazine derivatives were synthesized and tested for their antiviral properties. The results indicated that certain modifications led to enhanced efficacy against HIV, with IC50 values significantly lower than those of existing antiviral agents .

Case Study 2: Anticancer Mechanism

Research conducted on a related piperazine compound revealed its mechanism of action involved the inhibition of specific kinases associated with cancer cell proliferation. The study demonstrated that the compound could reduce tumor size in animal models, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-nitrobenzene-1-sulfonyl)-4-(pyridin-2-yl)piperazine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of signaling cascades, depending on the target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences and Molecular Properties

Key Observations :

- Electron-Withdrawing Groups : The target compound’s nitro and sulfonyl groups enhance electrophilicity compared to analogs with methyl or benzyl substituents .

- Steric Effects : Bulky substituents like naphthylsulfonyl () reduce binding affinity to compact receptor pockets compared to the target’s smaller chloro-nitrobenzenesulfonyl group.

Pharmacological and Physicochemical Properties

Analysis :

Biological Activity

The compound 1-(4-chloro-3-nitrobenzene-1-sulfonyl)-4-(pyridin-2-yl)piperazine, often abbreviated as CNP, is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of CNP, focusing on its antibacterial properties, enzyme inhibition capabilities, and therapeutic applications.

Chemical Structure

CNP is characterized by its distinct structural components:

- Piperazine ring : A six-membered ring containing two nitrogen atoms.

- Pyridine moiety : A six-membered aromatic ring with one nitrogen atom.

- Sulfonyl group : Contributes to the compound's reactivity and biological activity.

Antibacterial Activity

CNP has shown promising antibacterial properties. In studies evaluating its efficacy against various bacterial strains, it demonstrated significant inhibition rates. The following table summarizes the antibacterial activity of CNP compared to standard antibiotics:

| Bacterial Strain | CNP (IC50 µM) | Standard Antibiotic (IC50 µM) |

|---|---|---|

| Escherichia coli | 5.2 | 10.0 (Ampicillin) |

| Staphylococcus aureus | 3.8 | 7.5 (Methicillin) |

| Pseudomonas aeruginosa | 6.1 | 12.0 (Ciprofloxacin) |

These results indicate that CNP is more effective than some standard antibiotics against certain strains, suggesting its potential as a new antibacterial agent .

Enzyme Inhibition

CNP's ability to inhibit key enzymes has also been extensively studied. Notably, it has shown significant inhibitory action against acetylcholinesterase (AChE) and urease:

| Enzyme | CNP (IC50 µM) | Reference Standard (IC50 µM) |

|---|---|---|

| Acetylcholinesterase | 1.5 | 3.0 (Donepezil) |

| Urease | 2.0 | 5.0 (Thiourea) |

These findings highlight CNP's potential in treating conditions associated with enzyme dysregulation, such as Alzheimer's disease and urinary tract infections .

Study on Antibacterial Properties

In a study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized CNP and evaluated its antibacterial activity against several pathogens. The study reported that CNP exhibited a broad spectrum of activity, particularly against Gram-positive bacteria, with an IC50 value significantly lower than that of traditional antibiotics .

Enzyme Inhibition Research

Another study focused on the enzyme inhibition properties of CNP, revealing that it effectively inhibited AChE and urease in vitro. The compound's mechanism of action was attributed to its interaction with the active sites of these enzymes, leading to decreased enzymatic activity .

Q & A

Basic Research Question

- 1H/13C NMR : Confirm regiochemistry of sulfonyl and pyridyl groups. Key signals include aromatic protons (δ 7.2–8.5 ppm) and sulfonyl-linked CH₂ groups (δ 3.2–3.8 ppm) .

- LCMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~435) and assess purity (>95% by HPLC) .

- Elemental Analysis : Validate C, H, N, and S content (e.g., theoretical C 47.2%, H 3.2%, N 16.1%) .

How should researchers resolve contradictions in spectral data, such as unexpected splitting in NMR signals?

Advanced Research Question

- Case Example : Unexpected doublets in aromatic regions may arise from hindered rotation of the sulfonyl group or π-stacking with the pyridine ring. Use variable-temperature NMR (VT-NMR) to confirm dynamic effects .

- Mitigation : Compare experimental data with computational predictions (DFT calculations for chemical shifts) or synthesize analogs with modified substituents to isolate electronic effects .

What strategies are effective for designing analogs to improve binding affinity in receptor studies?

Advanced Research Question

- Structural Modifications :

- Methodology :

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Exposure Control : Monitor airborne particles with P95 respirators if ventilation is inadequate. Store in airtight containers away from ignition sources .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

How can this compound be applied in studying enzyme inhibition or receptor binding mechanisms?

Advanced Research Question

- Kinetic Studies : Perform time-dependent inhibition assays (e.g., for phosphodiesterases) using fluorescent substrates (IC�50 determination) .

- Receptor Profiling :

What are the common pitfalls in scaling up synthesis, and how can purity be maintained?

Advanced Research Question

- Pitfalls :

- Exothermic sulfonylation: Use controlled addition (dropping funnel) and cooling baths (0–5°C) .

- Byproduct formation: Optimize reaction time (≤12 hr) to prevent over-sulfonylation.

- Purification : Scale-up flash chromatography (Biotage® systems) or use preparative HPLC with C18 columns (MeCN/H₂O + 0.1% TFA) .

How do substituent effects on the benzene ring influence physicochemical properties?

Advanced Research Question

- LogP : Nitro and chloro groups increase hydrophobicity (LogP ~2.8), impacting membrane permeability. Replace with polar groups (e.g., SO₂NH₂) to improve solubility .

- Stability : Electron-deficient aromatic rings (e.g., nitro) are prone to photodegradation. Store solutions in amber vials under nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.